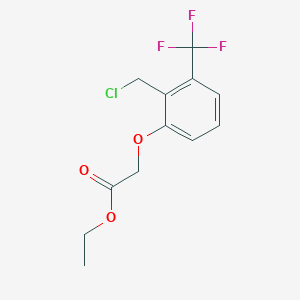

(2-Chloromethyl-3-trifluoromethyl-phenoxy)-acetic acid ethyl ester

Description

Properties

IUPAC Name |

ethyl 2-[2-(chloromethyl)-3-(trifluoromethyl)phenoxy]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClF3O3/c1-2-18-11(17)7-19-10-5-3-4-9(8(10)6-13)12(14,15)16/h3-5H,2,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWKDBNCRWVKKGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=CC(=C1CCl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloromethyl-3-trifluoromethyl-phenoxy)-acetic acid ethyl ester typically involves the reaction of 2-chloromethyl-3-trifluoromethyl-phenol with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically forming carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions may convert the ester group to an alcohol or other reduced forms.

Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted phenoxyacetic acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-Chloromethyl-3-trifluoromethyl-phenoxy)-acetic acid ethyl ester can be used as an intermediate in the synthesis of more complex molecules. Its unique functional groups make it a valuable building block in organic synthesis.

Biology

In biological research, derivatives of phenoxyacetic acid are often studied for their potential biological activities, including herbicidal and antimicrobial properties.

Medicine

While specific applications in medicine may not be well-documented, similar compounds are sometimes explored for their potential therapeutic effects.

Industry

In industry, this compound may be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism by which (2-Chloromethyl-3-trifluoromethyl-phenoxy)-acetic acid ethyl ester exerts its effects depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Position and Electronic Effects

The position of substituents on the aromatic ring significantly influences physicochemical and reactive properties.

- (4-Chloromethyl-phenoxy)acetic acid ethyl ester (CAS 80494-75-3): This analogue features a chloromethyl group at the 4-position instead of the 2-position. Key properties include a density of 1.177 g/cm³, boiling point of 319.9°C, and logP of 2.367, indicating moderate lipophilicity .

- Ethyl 2-(3-chloro-5-cyanophenoxy)acetate (CAS 1613307-27-9): The presence of a cyano (-CN) group at the 5-position introduces strong electron-withdrawing effects, which may increase hydrolysis susceptibility compared to the target compound. Its molecular weight (239.65 g/mol) and density (1.28 g/cm³) reflect the added mass and polarity of the -CN group .

Functional Group Variations

Chlorinated Esters:

- Ethyl chloroacetate (CAS 105-39-5):

A simpler ester with a chlorine atom directly adjacent to the carbonyl group. Its lower molecular weight (122.55 g/mol) and boiling point (144°C) highlight increased volatility compared to the target compound. The -Cl group here is highly reactive in nucleophilic substitutions, whereas the target’s -CH2Cl group offers milder reactivity .

Trifluoromethylated Esters:

- Trifluoroacetic acid ethyl ester (CAS 383-63-1): A non-aromatic ester with a -CF3 group. Its low molecular weight (142.08 g/mol) and boiling point (61-62°C) contrast sharply with the target’s higher complexity and likely reduced volatility.

Ethyl 2-oxo-2-[3-(trifluoromethyl)phenyl]acetate (CAS 1717-42-6):

Features a ketone group adjacent to the ester, which increases electrophilicity at the carbonyl carbon. This structural difference may render it more reactive in condensation reactions compared to the target compound .

Key Research Findings

- Synthetic Flexibility: The chloromethyl group in the target compound enables further derivatization, as seen in , where hydrazine condensation yielded hydrazinocarbonylmethoxy derivatives .

- Positional Isomerism : The 2-chloromethyl substituent may introduce steric effects that slow hydrolysis compared to 4-substituted isomers, as observed in .

Biological Activity

(2-Chloromethyl-3-trifluoromethyl-phenoxy)-acetic acid ethyl ester is a compound of significant interest in biological research due to its unique chemical structure and potential applications in various fields, including agriculture and medicine. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound is synthesized through a reaction involving 2-chloromethyl-3-trifluoromethyl-phenol and ethyl chloroacetate, typically using sodium hydroxide as a base in an organic solvent like dichloromethane or toluene under reflux conditions. This synthetic route allows for the production of the compound with high yield and purity, which is essential for subsequent biological testing.

1. Herbicidal Properties

Research indicates that derivatives of phenoxyacetic acid, including this compound, exhibit herbicidal activity. The trifluoromethyl group enhances the lipophilicity and stability of the compound, potentially increasing its effectiveness against various plant species. Studies have shown that such compounds can inhibit the growth of specific weeds by interfering with their metabolic pathways .

2. Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against certain bacterial strains, making it a candidate for further investigation in the development of antimicrobial agents. The mechanism likely involves disruption of bacterial cell membranes or inhibition of essential enzymes.

The biological effects of this compound can be attributed to its interaction with specific molecular targets within cells:

- Enzyme Inhibition : The presence of the trifluoromethyl group may enhance binding affinity to target enzymes, leading to inhibition of their activity.

- Cell Membrane Interaction : The lipophilic nature of the compound allows it to integrate into cell membranes, potentially disrupting their integrity and function.

Case Studies

- Herbicidal Activity Evaluation : A study assessed the efficacy of various phenoxyacetic acid derivatives, including this compound, against common agricultural weeds. Results indicated a significant reduction in weed biomass at concentrations as low as 100 µg/mL, demonstrating its potential as a selective herbicide.

- Antimicrobial Testing : In vitro tests were conducted against Escherichia coli and Staphylococcus aureus, revealing minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL. These findings suggest that the compound may serve as a basis for developing new antimicrobial agents .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Herbicidal Activity | Antimicrobial Activity | Unique Features |

|---|---|---|---|

| This compound | Yes | Yes | Trifluoromethyl group enhances stability |

| 2-Chloromethyl-phenoxyacetic acid ethyl ester | Moderate | Limited | Lacks trifluoromethyl group |

| 3-Trifluoromethyl-phenoxyacetic acid ethyl ester | Yes | Limited | Similar structure but different reactivity |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for (2-Chloromethyl-3-trifluoromethyl-phenoxy)-acetic acid ethyl ester?

- Methodology : The compound can be synthesized via nucleophilic substitution. A typical procedure involves refluxing a phenol derivative (e.g., 3-trifluoromethylphenol) with ethyl chloroacetate in anhydrous acetone using potassium carbonate as a base. Reaction progress is monitored via TLC (hexane:ethyl acetate, 3:1). Post-reaction, the mixture is cooled, solvent distilled, and residual solids removed by extraction with ether and washing with NaOH/water .

- Key Parameters : Reflux duration (8–12 hrs), stoichiometric excess of ethyl chloroacetate (1.1–1.2 eq), and anhydrous conditions to avoid hydrolysis .

Q. Which analytical techniques are essential for structural confirmation?

- Characterization Workflow :

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify aromatic protons (δ 6.8–7.5 ppm), ester carbonyl (δ 170–175 ppm), and trifluoromethyl groups (δ 110–120 ppm in F NMR) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

- Elemental Analysis : Validates purity (C, H, Cl, F within 0.5% of theoretical values) .

Q. How does the presence of chloromethyl and trifluoromethyl groups influence reactivity?

- Steric and Electronic Effects : The electron-withdrawing trifluoromethyl group enhances electrophilic aromatic substitution resistance, while the chloromethyl group increases susceptibility to nucleophilic attack (e.g., hydrolysis or amine substitution). These groups also reduce solubility in polar solvents, necessitating acetone or DMF for reactions .

Advanced Research Questions

Q. How can discrepancies in reaction yields be systematically addressed?

- Troubleshooting Framework :

- Purity Check : Ensure anhydrous potassium carbonate and dry solvents to prevent side reactions (e.g., ester hydrolysis) .

- Kinetic Analysis : Use in-situ FTIR or HPLC to track intermediate formation and optimize reflux time .

- Control Experiments : Compare yields under varying conditions (e.g., solvent polarity, temperature gradients) to identify bottlenecks .

Q. What advanced techniques quantify biological target interactions?

- Binding Studies :

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (, ) with enzymes (e.g., COX-2) immobilized on sensor chips .

- Isothermal Titration Calorimetry (ITC) : Provides thermodynamic data (ΔH, ΔS) for ligand-enzyme interactions, clarifying entropy-driven vs. enthalpy-driven binding .

Q. How can computational modeling predict bioactivity or metabolic pathways?

- In Silico Strategies :

- Molecular Docking : AutoDock or Schrödinger Suite predicts binding poses in enzyme active sites (e.g., COX-2) using the compound’s 3D structure .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity to guide structural modifications .

Q. What strategies improve stability during long-term storage?

- Stabilization Protocols :

- Inert Atmosphere : Store under argon or nitrogen to prevent oxidation of the chloromethyl group .

- Low-Temperature Storage : Maintain at –20°C in amber vials to mitigate photodegradation .

- Lyophilization : For aqueous formulations, lyophilize with cryoprotectants (e.g., trehalose) .

Data Contradiction Analysis

Q. How to resolve conflicting reports on reaction enthalpy (ΔH) for esterification?

- Case Study : NIST data reports ΔH = 21.4 kcal/mol for similar trifluoroacetate esters, while experimental calorimetry may show lower values due to solvent effects .

- Resolution : Recalculate ΔH using solution-phase DFT (e.g., Gaussian 16) with implicit solvent models (IEF-PCM) to align theoretical and experimental values .

Q. Why do biological activity assays show variability across studies?

- Critical Factors :

- Assay Conditions : pH (7.4 vs. 6.8), ionic strength, and serum protein content alter ligand bioavailability .

- Isomerism : Unreported stereochemistry in some studies may lead to inconsistent IC values .

Methodological Tables

| Parameter | Optimal Value | Reference |

|---|---|---|

| Reflux Temperature | 60–70°C (acetone) | |

| TLC Solvent System | Hexane:Ethyl Acetate (3:1) | |

| NMR Solvent | CDCl | |

| Storage Temperature | –20°C (under argon) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.